Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a brominated phenyl ring, and a difluoromethoxy substituent, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain substituents, such as the bromine atom.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom .
Scientific Research Applications
Medicine: Benzimidazole derivatives are known for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. This compound could be explored for similar applications.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects. Detailed studies are needed to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl benzimidazole derivatives: These compounds share the benzimidazole core and cyclohexyl group but differ in other substituents.
Brominated phenyl benzimidazoles: Similar in having a brominated phenyl ring, these compounds may exhibit comparable reactivity and biological activity.
Difluoromethoxy-substituted benzimidazoles: These compounds feature the difluoromethoxy group, which can influence their chemical properties and interactions.
Uniqueness
Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H24BrF2N3O3 |
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Molecular Weight |
532.4 g/mol |
IUPAC Name |
cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H24BrF2N3O3/c1-14-21(23(32)33-16-7-3-2-4-8-16)22(17-13-15(26)11-12-20(17)34-24(27)28)31-19-10-6-5-9-18(19)30-25(31)29-14/h5-6,9-13,16,22,24H,2-4,7-8H2,1H3,(H,29,30) |
InChI Key |
GTTZSQMBCBGSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)Br)OC(F)F)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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